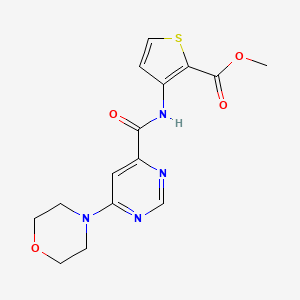

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate

Description

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a 6-morpholinopyrimidine carboxamide group.

Properties

IUPAC Name |

methyl 3-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-22-15(21)13-10(2-7-24-13)18-14(20)11-8-12(17-9-16-11)19-3-5-23-6-4-19/h2,7-9H,3-6H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEYCIIDOFSAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

Introduction of the Morpholinopyrimidine Moiety: This step involves the reaction of a pyrimidine derivative with morpholine under specific conditions to form the morpholinopyrimidine structure.

Amidation and Esterification: The final steps include the amidation of the thiophene ring with the morpholinopyrimidine derivative and subsequent esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives and alcohols from ester reduction.

Substitution: Various substituted thiophene and pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate, as anticancer agents. These compounds have shown significant inhibitory effects on various cancer cell lines, including liver and prostate cancer.

Case Study: In Vitro Anticancer Screening

A study evaluated the antiproliferative activity of several thiophene derivatives against HepG2 (liver) and PC-3 (prostate) cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited moderate to high cytotoxicity, with IC50 values demonstrating their effectiveness compared to standard chemotherapeutics like doxorubicin. Notably, some compounds induced apoptosis and cell cycle arrest, suggesting a multifaceted mechanism of action .

| Compound | IC50 (HepG2) | IC50 (PC-3) | Mechanism of Action |

|---|---|---|---|

| 3b | 3.105 µM | 2.15 µM | VEGFR-2 and AKT inhibition |

| 4c | 3.023 µM | 3.12 µM | Induction of apoptosis |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Research has shown that modifications to the thiophene ring and the morpholine group can significantly influence biological activity.

Key Findings in SAR

Studies have demonstrated that:

- Electron-donating and withdrawing groups at specific positions on the pyrimidine ring can alter potency.

- The substitution of morpholine with smaller or more polar groups enhances inhibitory activity against specific targets like NAPE-PLD .

Mechanistic Insights

The mechanisms through which these compounds exert their effects are varied and include:

- Kinase Inhibition : Compounds have been identified as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and AKT. These pathways are critical for tumor growth and survival .

- Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Potential Therapeutic Uses

The promising biological activities of this compound suggest potential applications in treating various diseases:

Mechanism of Action

The mechanism of action of Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The morpholinopyrimidine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Methyl 3-{[(1E)-(Dimethylamino)Methylidene]Amino}-5-(3-Methoxyphenyl)Thiophene-2-Carboxylate (Compound 7)

Structural Differences :

- Core: Shares the thiophene-2-carboxylate backbone but replaces the morpholinopyrimidine carboxamide with a dimethylamino-methylidene amino group and a 3-methoxyphenyl substituent at position 3.

- Key Substituents: Dimethylamino and methoxyphenyl groups instead of pyrimidine-morpholine.

Synthesis: Synthesized via microwave irradiation of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N-dimethoxymethyl-N,N-dimethylamine, achieving a 99% yield .

Properties :

- Physical State : Orange oil (contrasts with the likely solid state of the target compound due to its complex substituents).

- Reactivity: The dimethylamino group may enhance nucleophilicity, while the methoxyphenyl group could influence π-π interactions in biological targets.

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate

Structural Differences :

- Core : Thiophene-2-carboxylate with a pyrazolo[3,4-d]pyrimidinyl substituent.

- Key Substituents: Fluorophenyl, chromenone, and pyrazolopyrimidine groups instead of morpholinopyrimidine.

Synthesis : Prepared via Suzuki coupling using a boronic acid derivative and palladium catalysis, yielding 46% .

Properties :

- Melting Point: 227–230°C (indicative of high crystallinity due to chromenone and fluorophenyl groups).

- Molecular Weight : 560.2 (significantly higher than the target compound, suggesting differences in pharmacokinetics).

Methyl 3-Hydroxybenzo[b]Thiophene-2-Carboxylate

Structural Differences :

- Core : Benzo[b]thiophene-2-carboxylate fused with a benzene ring, lacking the pyrimidine carboxamide.

- Key Substituents : Hydroxyl group at position 3.

Properties :

- Melting Point : 107–108°C (lower than pyrimidine-containing analogues, reflecting reduced structural complexity).

- Solubility: The hydroxyl group may improve aqueous solubility compared to morpholinopyrimidine derivatives.

Applications : Simpler structure limits its utility in targeted therapies but serves as a precursor for more complex derivatives .

Methyl 3-(Methanesulfonamido)Thiophene-2-Carboxylate

Structural Differences :

- Core : Thiophene-2-carboxylate with a methylsulfonamido group.

- Key Substituents : Sulfonamide instead of carboxamide-pyrimidine.

Properties :

- Molecular Weight : 235.3 (smaller than the target compound).

Applications : Sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent biological targets compared to pyrimidine-based compounds .

Biological Activity

Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate is a compound of considerable interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), in vitro studies, and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a morpholinopyrimidine moiety, which is crucial for its biological activity. The general structure can be represented as follows:

This structure facilitates interactions with various biological targets, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound primarily involves the inhibition of specific kinases associated with cancer cell proliferation. Recent studies have shown that compounds with similar structures can inhibit phosphatidylinositol 3-kinase (PI3K), which plays a significant role in cell growth and survival pathways.

In Vitro Anticancer Activity

1. Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, a related thiophene derivative was shown to inhibit both VEGFR-2 and AKT pathways, leading to apoptosis in liver cell carcinoma models .

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | Liver Carcinoma | 1.48 | Induction of apoptosis |

| 2 | Lung Carcinoma | 1.50 | Inhibition of VEGFR-2 and AKT |

| 3 | Breast Carcinoma | 0.72 | PI3K inhibition |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups such as methyl and methoxy at specific positions on the pyrimidine ring enhances the anticancer activity of the compound. Conversely, electron-withdrawing groups tend to reduce efficacy .

Table 2: SAR Analysis of Substituents

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-donating | Para | Increased potency |

| Electron-withdrawing | Meta | Decreased potency |

Case Studies

Case Study 1: Liver Cancer Model

In a recent study, this compound was tested in a liver cancer model, demonstrating an IC50 value comparable to established chemotherapeutics like doxorubicin. The study highlighted its potential as an alternative treatment option due to its lower toxicity profile .

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with other anticancer agents, revealing synergistic effects that significantly enhanced overall efficacy against resistant cancer cell lines . This suggests that this compound may play a role in multi-drug regimens.

Q & A

Q. What are the key steps in synthesizing Methyl 3-(6-morpholinopyrimidine-4-carboxamido)thiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sequential coupling of morpholine-substituted pyrimidine carboxylic acid with thiophene-2-carboxylate derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while temperature control (20–25°C) prevents decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, thiophene carbons at δ 120–140 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (calculated for C₁₆H₁₈N₄O₄S: 362.11 g/mol) .

- Elemental Analysis : Matches experimental vs. theoretical C, H, N, S percentages (±0.3% tolerance) .

Q. How can QSAR models guide the optimization of this compound’s bioactivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies correlate structural features (e.g., electron-withdrawing groups on pyrimidine, thiophene ring planarity) with biological endpoints (e.g., kinase inhibition):

- Descriptors : Use DFT-calculated parameters (HOMO-LUMO gap, dipole moment) and topological polar surface area (TPSA) .

- Validation : Cross-validate models with leave-one-out (LOO) or external test sets (R² > 0.85) .

Advanced Research Questions

Q. How do crystallographic techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : SHELXL software refines structures, resolving disorder in morpholine rings or thiophene substituents. Key metrics: R-factor < 0.05, CC/DC completeness > 98% .

- ORTEP-3 visualization : Generates thermal ellipsoid plots to assess bond-angle strain (e.g., C–S–C angles in thiophene ≈ 92°) .

Q. What strategies address contradictions in structure-activity relationship (SAR) data for this compound?

- Methodological Answer : Contradictions (e.g., increased lipophilicity reducing solubility but enhancing membrane permeability) are resolved by:

- Substituent modulation : Replace morpholine with thiomorpholine (logP reduction by 0.5 units) or introduce polar groups (e.g., –OH) .

- Statistical analysis : Multivariate ANOVA identifies confounding variables (e.g., steric effects vs. electronic effects) .

Q. How can in silico modeling predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate CYP450 inhibition (e.g., CYP3A4 IC₅₀ < 10 µM) and hepatotoxicity (probit model) .

- Molecular dynamics (MD) : Simulate binding to off-target receptors (e.g., hERG channel, 20 ns simulations) to assess cardiotoxicity risk .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (RSD < 2%) .

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition points (>200°C indicates suitability for solid formulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.